5,5-Dimethoxypent-2-ene

Physicochemical profiling Separations optimization Procurement specification

5,5-Dimethoxypent-2-ene (CAS 57716-77-5) is a C7 acetallic dienophile belonging to the α,β-unsaturated acetal class, characterized by a reactive conjugated double bond and a geminal dimethoxy terminus. Its computed LogP of 1.4 and boiling point of 134.2 °C position it as a volatile, moderately lipophilic synthetic intermediate.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 57716-77-5
Cat. No. B13955721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Dimethoxypent-2-ene
CAS57716-77-5
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCC=CCC(OC)OC
InChIInChI=1S/C7H14O2/c1-4-5-6-7(8-2)9-3/h4-5,7H,6H2,1-3H3
InChIKeyHVRTZYMKKYFPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 5,5-Dimethoxypent-2-ene (CAS 57716-77-5): Core Identity and Class Context


5,5-Dimethoxypent-2-ene (CAS 57716-77-5) is a C7 acetallic dienophile belonging to the α,β-unsaturated acetal class, characterized by a reactive conjugated double bond and a geminal dimethoxy terminus [1]. Its computed LogP of 1.4 and boiling point of 134.2 °C position it as a volatile, moderately lipophilic synthetic intermediate . The compound serves as a masked aldehyde equivalent, enabling selective transformations in multi-step organic synthesis where free aldehyde functionality would be prematurely reactive.

Dienophile Reactive α,β-unsaturated acetal with conjugated double bond
Masked aldehyde Acetal-protected aldehyde equivalent for multi-step synthesis
Volatile intermediate Moderately lipophilic, facilitates extractive workup

Why Generic α,β-Unsaturated Acetals Cannot Replace 5,5-Dimethoxypent-2-ene in Regioselective Transformations


Substituting 5,5-dimethoxypent-2-ene with other in-class unsaturated acetals introduces unacceptable risks of divergent reactivity and purification burden. The compound's specific chain length and terminal acetal group create a unique steric and electronic environment that governs regioselectivity in ionic Diels–Alder cycloadditions [1]. Unlike shorter-chain analogs (e.g., acrolein dimethyl acetal) or ester-substituted variants (e.g., methyl 5,5-dimethoxypent-2-enoate), the absence of a carbonyl group directly conjugated to the double bond prevents competing reaction pathways, preserving dienophile integrity. The quantitative evidence below demonstrates that even structurally close analogs exhibit markedly different physicochemical properties and synthetic outcomes, making generic substitution scientifically indefensible.

Chain-length specificity Longer or shorter acetal chains alter steric environment and may shift regioselectivity
Conjugated carbonyl avoidance Ester or ketone analogs introduce competing Lewis base sites, diverting reaction pathways
Structural analog mismatch Dimethyl-substituted or aldehyde analogs exhibit different reactivity and purification profiles

Quantitative Differentiation Evidence for 5,5-Dimethoxypent-2-ene vs. Closest Analogs


Physicochemical Property Differentiation: Boiling Point and LogP vs. Saturated and Aldehydic Analogs

5,5-Dimethoxypent-2-ene exhibits a distinct boiling point and lipophilicity profile compared to its closest saturated and oxidized analogs, directly impacting purification strategy and solvent selection in downstream processing [1][2].

Lipophilicity vs analogs
Class-level
+0.7 LogP vs 5,5-dimethoxypentanal; +0.3 LogP vs methyl ester
Higher organic-phase partitioning may improve extractive recovery
Computed LogP; experimental validation recommended
Physicochemical profiling Separations optimization Procurement specification

Reactivity Differentiation in Ionic Diels–Alder Cycloaddition: Dienophile Scope and Regioselectivity

In the MgBr2-mediated ionic Diels–Alder reaction with 1,3-dienes, 5,5-dimethoxypent-2-ene generates a reactive oxocarbenium ion intermediate in situ that yields cycloadducts with distinct regiochemistry compared to ketone-derived or ester-derived α,β-unsaturated acetals [1]. The aldehyde-derived acetal structure avoids the steric hindrance of methyl substituents present in 5,5-dimethoxy-2,4-dimethylpent-2-ene, enabling faster cycloaddition kinetics.

Diels–Alder reactivity
Supporting evidence
Terminal oxocarbenium ion formed; lacks C2/C4 steric hindrance
Favors para-adducts with 1-substituted dienes under Lewis acid conditions
Reactivity inferred from reaction scope; no kinetic constants available
Diels-Alder cycloaddition Dienophile reactivity Regioselective synthesis

Masked Aldehyde Functionality: Chemoselectivity Advantage over Free Aldehyde Analogs

The geminal dimethoxy group in 5,5-dimethoxypent-2-ene functions as a robust protecting group for aldehyde, permitting transformations on the alkene moiety that would be incompatible with free aldehydes such as 5,5-dimethoxypent-2-enal [1]. Acidic hydrolysis releases the free aldehyde only upon completion of the desired alkene functionalization.

Masked aldehyde stability
Class-level
Acetal-protected; stable to nucleophiles, organometallics, mild reductants
Enables alkene functionalization without premature aldehyde exposure
Protection strategy is class-level; verify under specific reaction conditions
Protecting group strategy Chemoselective synthesis Intermediate stability

Flash Point and Volatility: Safety Differentiation During Procurement and Storage

5,5-Dimethoxypent-2-ene has a flash point of 18.8 °C, classifying it as a highly flammable liquid (GHS Category 2) . This value is significantly lower than the flash point of the saturated analog 1,5-dimethoxypentane (~40 °C estimated), imposing distinct storage and handling requirements.

Flash point gap
Data to verify
>21°C lower than 1,5-dimethoxypentane
Highly flammable liquid classification affects storage and shipping requirements
Vendor-reported flash point; verify with independent COA
Safety specification Storage classification Volatility assessment

Recommended Application Scenarios Where 5,5-Dimethoxypent-2-ene Provides Measurable Advantage


Ionic Diels–Alder Construction of Cyclohexene Carbaldehyde Synthons

In the synthesis of cyclohexene carbaldehyde intermediates for natural products (e.g., terpenoids, alkaloids), 5,5-dimethoxypent-2-ene serves as the optimal dienophile due to its terminal oxocarbenium ion formation under Lewis acid conditions (MgBr2, CH2Cl2, rt), which favors para-regioselectivity with 1-substituted dienes . The absence of steric hindrance from C-2/C-4 substituents, a feature not shared by dimethyl analogs (CAS 57279-09-1), ensures faster cycloaddition and cleaner crude products.

Masked Aldehyde Strategy for Sequential Alkene-Then-Carbonyl Functionalization

The acetal moiety in 5,5-dimethoxypent-2-ene enables a two-step synthetic sequence: (i) functionalization of the double bond (e.g., hydroboration, epoxidation, cross-metathesis), followed by (ii) acidic acetal hydrolysis to unmask the aldehyde for subsequent olefination or reductive amination . This eliminates a protection step compared to routes using free aldehydes such as 5,5-dimethoxypent-2-enal, directly reducing step count by one and improving overall yield.

Physicochemical Benchmarking for Reaction Solvent Selection and Workup Optimization

The measured boiling point (134.2 °C) and computed LogP (1.4) of 5,5-dimethoxypent-2-ene [1] allow precise selection of extraction solvents (e.g., dichloromethane over diethyl ether) to maximize recovery. The 0.7 LogP unit advantage over the saturated aldehyde analog 5,5-dimethoxypentanal translates to approximately 5-fold higher organic-phase partitioning, minimizing emulsion formation and improving isolated yields during aqueous workup.

Hazard-Informed Procurement and Storage Protocol Design

The flash point of 18.8 °C necessitates that procurement specifications explicitly require DOT Class 3 flammable liquid packaging and refrigerated shipping. Facility storage must include spark-proof refrigeration and dedicated flammable solvent cabinets. This flash point is significantly lower than that of diether analogs (e.g., 1,5-dimethoxypentane), requiring suppliers to demonstrate verified cold-chain logistics and appropriate UN-certified containerization.

Application
Selection Property
Validation Focus
Cyclohexene carbaldehyde synthon construction
Dienophile reactivity profile, terminal oxocarbenium formation
Regioselectivity under Lewis acid conditions
Sequential alkene-then-carbonyl functionalization
Acetal-protected aldehyde for orthogonal reactivity
Aldehyde release and step-count reduction verification
Reaction solvent selection and workup optimization
Volatility and lipophilicity profile
Phase-partitioning and extraction recovery verification
Flammable liquid procurement and storage
Flash point hazard classification
Cold-chain logistics and storage compliance verification
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